molecular formula C14H15NO2 B8172457 3-(1-Cyclopropyl-1H-indol-5-yl)propanoic acid

3-(1-Cyclopropyl-1H-indol-5-yl)propanoic acid

Cat. No.: B8172457
M. Wt: 229.27 g/mol
InChI Key: YJXFJTQYXDHKHQ-UHFFFAOYSA-N
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Description

3-(1-Cyclopropyl-1H-indol-5-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a cyclopropyl group attached to the indole ring, which may influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 3-(1-Cyclopropyl-1H-indol-5-yl)propanoic acid typically involves the construction of the indole ring followed by the introduction of the cyclopropyl group and the propanoic acid side chain. Common synthetic routes include:

Mechanism of Action

The mechanism of action of 3-(1-Cyclopropyl-1H-indol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .

Properties

IUPAC Name

3-(1-cyclopropylindol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(17)6-2-10-1-5-13-11(9-10)7-8-15(13)12-3-4-12/h1,5,7-9,12H,2-4,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXFJTQYXDHKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C2C=CC(=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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